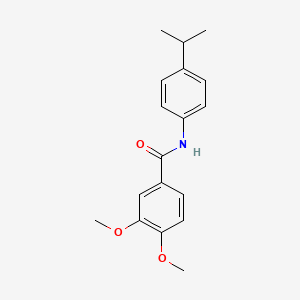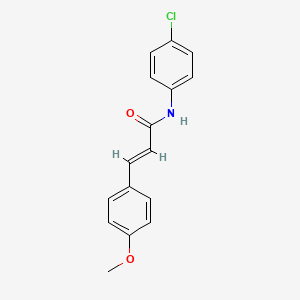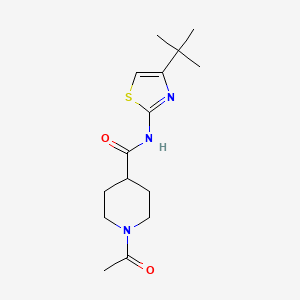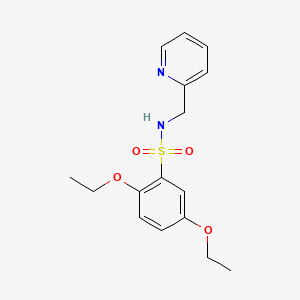![molecular formula C17H14O4 B5781359 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one, also known as Xanthone, is a naturally occurring compound that has been found to have various biological activities. It belongs to the class of organic compounds known as flavonoids, which are known for their antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase. This compound has also been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water and its potential to interact with other compounds, which may affect its biological activity.
Orientations Futures
For research include the development of more efficient synthesis methods, the exploration of its potential use as a natural preservative, and the investigation of its effects on the gut microbiome. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets.
Méthodes De Synthèse
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one can be synthesized through various methods, including the condensation of 2-hydroxyacetophenone and benzaldehyde, and the reaction of 2-hydroxyacetophenone with methyl acetoacetate in the presence of a base. The synthesis of this compound can also be achieved through the oxidation of 2-(2-hydroxyphenyl)benzothiazoles using potassium permanganate.
Applications De Recherche Scientifique
1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, antioxidant, antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-7-12(20-9-11(2)18)8-15-16(10)13-5-3-4-6-14(13)17(19)21-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORDMUWAPVGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)





![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)


